molecular formula C9H17ClN4 B3019161 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride CAS No. 1233521-00-0

1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride

Cat. No.: B3019161
CAS No.: 1233521-00-0
M. Wt: 216.71
InChI Key: JEVDUGKVXXHJQA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride is a chemical compound with the molecular formula C10H18ClN3 It is a derivative of piperazine and pyrazole, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under reflux conditions with a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme kinetics and protein-ligand interactions, as well as in the development of new biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter activity and its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a similar structure but lacks the piperazine moiety, which may result in different chemical properties and biological activities.

    N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: This compound has a cyclopropane ring instead of a piperazine ring, which may affect its stability and reactivity.

The uniqueness of this compound lies in its combination of the pyrazole and piperazine moieties, which confer distinct chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.ClH/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13;/h6-7,10H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVDUGKVXXHJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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